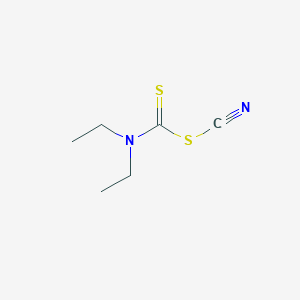
Diethylthiocarbamyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylthiocarbamyl thiocyanate is an organosulfur compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions: Diethylthiocarbamyl thiocyanate can be synthesized through various methods. One common approach involves the reaction of diethylamine with carbon disulfide to form diethylthiocarbamate, which is then treated with thiocyanogen to yield this compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetone to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where diethylamine and carbon disulfide are reacted under controlled conditions. The intermediate diethylthiocarbamate is then subjected to thiocyanogen in a continuous process to produce the final compound. This method ensures high yield and purity of the product.
化学反応の分析
Types of Reactions: Diethylthiocarbamyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Diethylthiocarbamyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting microbial infections.
Industry: this compound is used in the production of rubber chemicals, pesticides, and other industrial products.
作用機序
The mechanism of action of diethylthiocarbamyl thiocyanate involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active sites of enzymes, disrupting their normal function. The compound’s thiocyanate group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical effects.
類似化合物との比較
Thiocyanate: A related compound with similar reactivity but different applications.
Isothiocyanate: Known for its use in organic synthesis and biological research.
Dithiocarbamate: Another sulfur-containing compound with applications in agriculture and medicine.
Uniqueness: Diethylthiocarbamyl thiocyanate is unique due to its specific combination of diethylthiocarbamyl and thiocyanate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
73908-99-3 |
|---|---|
分子式 |
C6H10N2S2 |
分子量 |
174.3 g/mol |
IUPAC名 |
cyano N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C6H10N2S2/c1-3-8(4-2)6(9)10-5-7/h3-4H2,1-2H3 |
InChIキー |
RHWXMBGBCGRCBH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















